molecular formula C18H21N5O4 B11038124 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide

2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide

Cat. No.: B11038124
M. Wt: 371.4 g/mol
InChI Key: XAOGMNOPILXCNC-UHFFFAOYSA-N
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Description

2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyethylamine.

    Attachment of the Phenylacetamide Moiety: This step involves the acylation of the intermediate compound with phenylacetyl chloride or a similar reagent to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidine core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound’s pyrido[2,3-d]pyrimidine core is of interest due to its potential interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in the treatment of diseases where pyrido[2,3-d]pyrimidine derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A well-known pyrido[2,3-d]pyrimidine derivative used in cancer treatment.

    Methotrexate: Another compound with a similar core structure, used as a chemotherapy agent and immunosuppressant.

Uniqueness

What sets 2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}-N-phenylacetamide apart is its specific substitution pattern, which could confer unique biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and mechanisms of action

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]-N-phenylacetamide

InChI

InChI=1S/C18H21N5O4/c1-27-8-7-19-18-22-15-13(17(26)23-18)9-11(16(25)21-15)10-14(24)20-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,20,24)(H3,19,21,22,23,25,26)

InChI Key

XAOGMNOPILXCNC-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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